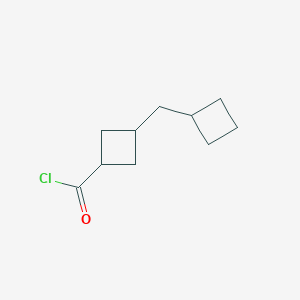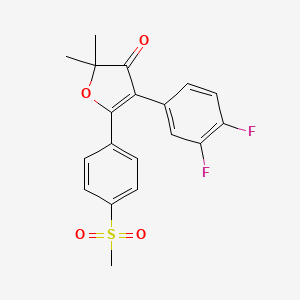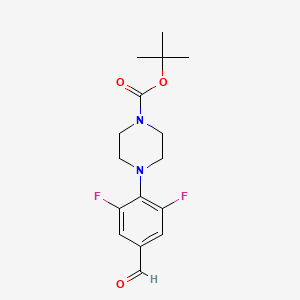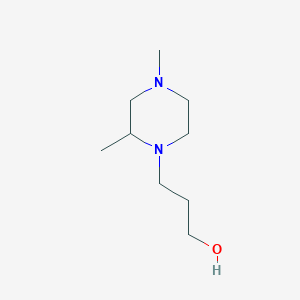
3-(2,4-Dimethylpiperazin-1-YL)propan-1-OL
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(2,4-Dimethylpiperazin-1-yl)propan-1-ol is a chemical compound that belongs to the class of piperazine derivatives. Piperazines are heterocyclic organic compounds containing nitrogen atoms at opposite positions in a six-membered ring. This compound is characterized by the presence of a 2,4-dimethylpiperazine moiety attached to a propanol group. It has various applications in scientific research and industry due to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,4-Dimethylpiperazin-1-yl)propan-1-ol typically involves the reaction of 2,4-dimethylpiperazine with an appropriate alkylating agent. One common method is the reaction of 2,4-dimethylpiperazine with 3-chloropropanol in the presence of a base such as sodium hydroxide. The reaction is carried out in a suitable solvent like tetrahydrofuran (THF) at room temperature, yielding the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and crystallization.
化学反应分析
Types of Reactions
3-(2,4-Dimethylpiperazin-1-yl)propan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce various alkylated derivatives.
科学研究应用
3-(2,4-Dimethylpiperazin-1-yl)propan-1-ol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored for its potential use in drug development, particularly in designing new pharmaceuticals with improved efficacy and safety profiles.
Industry: The compound is used in the production of polymers, resins, and other industrial chemicals.
作用机制
The mechanism of action of 3-(2,4-Dimethylpiperazin-1-yl)propan-1-ol involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
相似化合物的比较
Similar Compounds
3-(4-Methylpiperazin-1-yl)propan-1-ol: Similar in structure but with a methyl group at a different position.
3-(Piperidin-1-yl)propan-1-ol: Contains a piperidine ring instead of a piperazine ring.
Uniqueness
3-(2,4-Dimethylpiperazin-1-yl)propan-1-ol is unique due to the presence of two methyl groups on the piperazine ring, which can influence its chemical reactivity and biological activity. This structural feature may enhance its binding affinity to certain molecular targets and improve its overall efficacy in various applications .
属性
CAS 编号 |
91551-60-9 |
|---|---|
分子式 |
C9H20N2O |
分子量 |
172.27 g/mol |
IUPAC 名称 |
3-(2,4-dimethylpiperazin-1-yl)propan-1-ol |
InChI |
InChI=1S/C9H20N2O/c1-9-8-10(2)5-6-11(9)4-3-7-12/h9,12H,3-8H2,1-2H3 |
InChI 键 |
PZLAWOKUXXHMHH-UHFFFAOYSA-N |
规范 SMILES |
CC1CN(CCN1CCCO)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



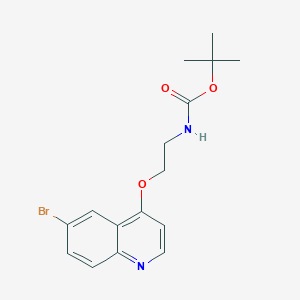
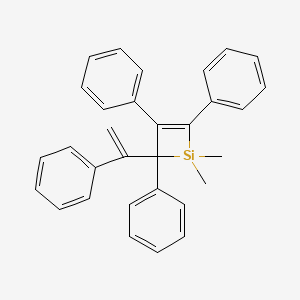
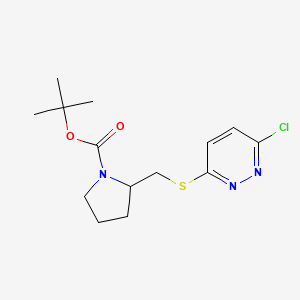
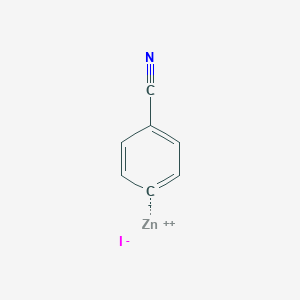
![6,6-Dichloro-1-ethoxybicyclo[3.1.0]hexane](/img/structure/B13967209.png)
![1-(2-Acetyl-2,8-diazaspiro[4.5]decan-8-yl)-2-aminopropan-1-one](/img/structure/B13967210.png)
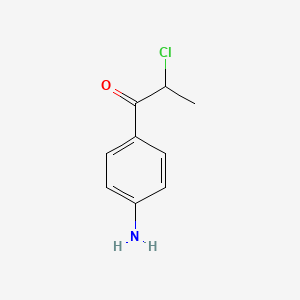
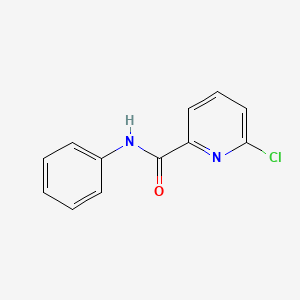
![4-[2-(Tert-butyl-dimethyl-silanyloxy)-ethoxy]-phenol](/img/structure/B13967230.png)
![2-Bromo-1-[2-(hydroxymethyl)-1H-imidazol-5-yl]ethan-1-one](/img/structure/B13967232.png)
